molecular formula C18H24ClNO3 B588237 ラセミ ドブタミン-d6 塩酸塩 CAS No. 1246818-96-1

ラセミ ドブタミン-d6 塩酸塩

カタログ番号: B588237
CAS番号: 1246818-96-1
分子量: 343.881
InChIキー: BQKADKWNRWCIJL-RUUVDYPYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac Dobutamine-d6 Hydrochloride: is a labelled racemic form of Dobutamine hydrochloride. Dobutamine hydrochloride is a synthetic catecholamine that acts on α1-adrenergic receptors, β1-adrenergic receptors, and β2-adrenergic receptors. It is primarily used as a selective β1-adrenergic receptor agonist, with relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .

科学的研究の応用

rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.

    Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.

    Industry: It is used in the development of new drugs and therapeutic agents.

準備方法

The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:

化学反応の分析

rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:

類似化合物との比較

rac Dobutamine-d6 Hydrochloride is unique due to its deuterium labelling, which makes it useful for tracing and studying metabolic pathways. Similar compounds include:

生物活性

Overview of rac Dobutamine-d6 Hydrochloride

rac Dobutamine-d6 Hydrochloride is a deuterated form of dobutamine, a synthetic catecholamine primarily used as a positive inotropic agent in clinical settings. Its pharmacological activity is largely attributed to its selective agonism of β1-adrenergic receptors, with some activity at β2 and α1 receptors. The introduction of deuterium atoms in rac Dobutamine-d6 alters its pharmacokinetic properties, potentially enhancing its stability and metabolic profile compared to non-deuterated dobutamine.

The primary mechanism of action for rac Dobutamine-d6 involves:

  • β1-Adrenergic Receptor Agonism : This leads to increased myocardial contractility and stroke volume, thereby enhancing cardiac output. The action results in reduced end-systolic volume and improved heart function, particularly beneficial in conditions like heart failure .
  • β2 and α1 Activity : While the β1 activity is predominant, the compound also exhibits some β2 activity which contributes to vasodilation and a reduction in systemic vascular resistance (SVR). The α1 activity is less significant but can induce vasoconstriction, which is counteracted by the β2-mediated effects .

Pharmacokinetics

The pharmacokinetic profile of rac Dobutamine-d6 is characterized by:

  • Rapid Onset : The onset of action occurs within 1 to 2 minutes post-administration, with peak effects observed around 10 minutes into an infusion.
  • Half-Life : The plasma half-life is approximately 2 minutes, necessitating continuous infusion for sustained effects .
  • Metabolism : The metabolism involves catechol methylation and conjugation, with major excretion products being conjugates of dobutamine and 3-O-methyl dobutamine. The deuterium substitution may influence these metabolic pathways, potentially leading to altered pharmacodynamics .

Table 1: Biological Activity Summary

ParameterValue
Primary Actionβ1-Adrenergic receptor agonism
Secondary Actionsβ2-Adrenergic receptor agonism, α1-adrenergic receptor activity
Onset of Action1-2 minutes
Peak Effect10 minutes
Plasma Half-Life~2 minutes
Metabolic PathwaysCatechol methylation, conjugation

Case Study: Dobutamine-Induced Myoclonus

A notable case reported the occurrence of myoclonus in a patient receiving continuous dobutamine infusion. Symptoms appeared within hours of initiation and resolved rapidly upon discontinuation. This highlights the importance of monitoring for rare side effects associated with dobutamine administration, including rac Dobutamine-d6 .

Clinical Use in Heart Failure

In clinical settings, rac Dobutamine-d6 has been utilized for its positive inotropic effects in patients experiencing cardiogenic shock or severe heart failure. Its ability to enhance cardiac output while maintaining stable blood pressure makes it a valuable therapeutic agent .

Research Applications

The unique isotopic labeling of rac Dobutamine-d6 facilitates its use in various research applications:

  • Metabolic Pathway Tracing : It allows for detailed studies on adrenergic signaling pathways and metabolic processes involving catecholamines.
  • Pharmacokinetic Studies : The compound is employed to investigate the pharmacokinetics and pharmacodynamics of β1-adrenergic receptor agonists, providing insights into drug interactions and efficacy .

特性

CAS番号

1246818-96-1

分子式

C18H24ClNO3

分子量

343.881

IUPAC名

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D;

InChIキー

BQKADKWNRWCIJL-RUUVDYPYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

同義語

4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol;  DL-Dobutamine-d6 Hydrochloride;  (+/-)-Dobutamine-d6 Hydrochloride;  Dobutrex-d6;  Inotrex-d6;  NSC 299583-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。